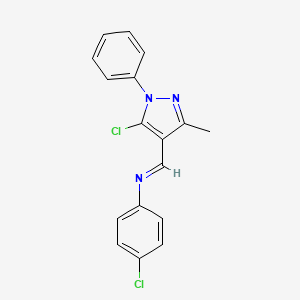
Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For the specific compound Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, the synthetic route may involve the condensation of 5-chloro-4-formylpyrazoles with appropriate amines under microwave-assisted conditions . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. The use of solid supports and ultrasonication methods are also explored to enhance the efficiency and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivatives, including Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, undergo various chemical reactions such as:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often employing hydrazine or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Pyrazole derivatives are extensively studied for their diverse applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the production of dyes, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
IUPAC Name |
1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-N-(4-chlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-12-16(11-20-14-9-7-13(18)8-10-14)17(19)22(21-12)15-5-3-2-4-6-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZDPXHBZBYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














